

Tedizolid Phosphate Disodium Salt: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name:	<i>Tedizolid phosphate disodium salt</i>
CAS No.:	856867-39-5
Cat. No.:	B1681999

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This guide provides an in-depth technical overview of **Tedizolid phosphate disodium salt**, a next-generation oxazolidinone antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, synthesis, analytical methodologies, and clinical pharmacology. This document is designed to serve as a practical resource, combining established scientific principles with actionable insights to support research and development efforts.

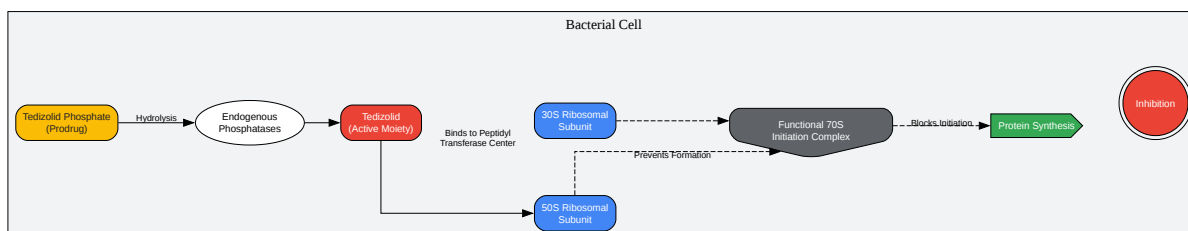
Core Physicochemical Properties

Tedizolid phosphate is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.^{[1][2]} The disodium salt form enhances its solubility and suitability for pharmaceutical formulations.

Property	Value	Source(s)
CAS Number	856867-39-5	[2][3][4][5]
Molecular Formula	C ₁₇ H ₁₄ FN ₆ Na ₂ O ₆ P	[1][3]
Molecular Weight	Approximately 494.3 g/mol	[1][3][6]
Synonyms	DA-7218, TR-701, Torezolid phosphate sodium salt	[2][3][4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][6] The active moiety, tedizolid, binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[2][4][7] This interaction prevents the formation of a functional 70S initiation complex, a critical step in the translation of mRNA into proteins.[6][7] This mechanism is distinct from many other classes of antibiotics, making it effective against certain drug-resistant strains.[4]



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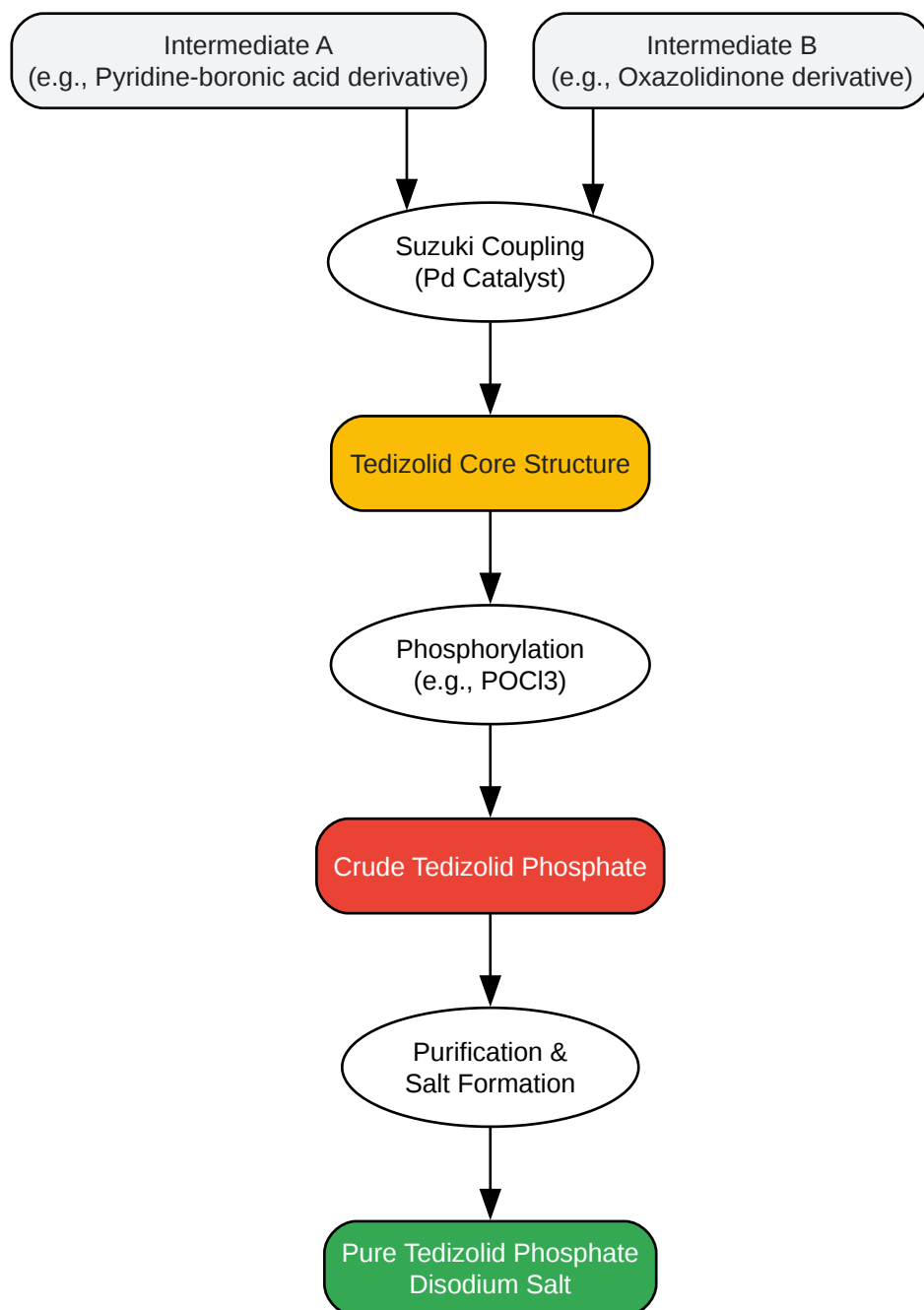
Caption: Mechanism of Action of Tedizolid Phosphate.

Synthesis and Purification Overview

The synthesis of Tedizolid phosphate is a multi-step process that typically involves the coupling of key intermediates. One common approach involves a Suzuki coupling reaction between a boronic acid derivative and a pyridine-containing fragment, followed by phosphorylation.^{[5][8]}

A generalized synthetic workflow is as follows:

- **Preparation of Key Intermediates:** This often involves the synthesis of a substituted (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone and a pyridine derivative containing a tetrazole moiety.^{[5][9][10]}
- **Suzuki Coupling:** The two key intermediates are coupled in the presence of a palladium catalyst to form the core structure of tedizolid.^{[5][8]}
- **Phosphorylation:** The hydroxyl group of the tedizolid intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.^{[8][9]}
- **Salt Formation and Purification:** The resulting Tedizolid phosphate is converted to its disodium salt and purified, often through recrystallization from a suitable solvent system like dimethyl sulfoxide (DMSO) and an anti-solvent.^{[9][11]}



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Caption: Generalized Synthesis Workflow for Tedizolid Phosphate.

Analytical Methodologies for Quality Control

Robust analytical methods are crucial for ensuring the quality, purity, and stability of Tedizolid phosphate. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.

HPLC Method for Purity and Related Substances

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of Tedizolid phosphate and quantifying any related substances or impurities.[12][13]

Experimental Protocol:

- **Chromatographic System:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 column (e.g., Welch Ultimate XBridge C18) is commonly used.[12]
- **Mobile Phase:** A gradient elution is typically employed.
 - **Mobile Phase A:** An aqueous buffer, such as 0.01 M ammonium dihydrogen phosphate, with the pH adjusted as needed.[12]
 - **Mobile Phase B:** Acetonitrile.[12][13]
- **Detection Wavelength:** UV detection is typically set at a wavelength where Tedizolid phosphate and its potential impurities have significant absorbance, for instance, 235 nm or 300 nm.[12]
- **Sample Preparation:** Prepare a solution of Tedizolid phosphate in a suitable diluent (e.g., a mixture of mobile phases).
- **Analysis:** Inject the sample and a reference standard onto the HPLC system and analyze the resulting chromatograms to determine the peak area of Tedizolid phosphate and any impurities.

Enantiomeric Purity Analysis

As Tedizolid is a chiral molecule, it is critical to control its enantiomeric purity. A chiral HPLC method can be developed for this purpose.

Experimental Protocol:

- **Chromatographic System:** HPLC with a UV or photodiode array detector.

- Column: A chiral column, such as a Daicel Chiralpak OJ-H, is required.[12]
- Mobile Phase: An isocratic mobile phase is often used, which may consist of a mixture of n-hexane, ethanol, and a modifier like diethylamine.[12]
- Detection Wavelength: Set the detector to an appropriate wavelength, for example, 300 nm. [12]
- Analysis: The separation of the (R)- and (S)-enantiomers is achieved, allowing for the quantification of the undesired enantiomer.

LC-MS/MS for Quantification in Biological Matrices

For pharmacokinetic studies, a sensitive and specific LC-MS/MS method is necessary to quantify tedizolid in biological matrices like plasma.[14]

Experimental Protocol:

- LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
- Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. Acetonitrile is often used for this purpose.[14]
- Chromatography: A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is typically employed.[14]
- Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray mode with multiple reaction monitoring (MRM) for selective and sensitive detection of tedizolid and an internal standard.[14]

Clinical Pharmacology and Pharmacokinetics

Tedizolid phosphate exhibits a favorable pharmacokinetic profile that supports once-daily dosing.[4][15]

Pharmacokinetic Parameter	Description	Source(s)
Prodrug Conversion	Rapidly and extensively converted to active tedizolid by phosphatases.	[1][2]
Bioavailability	High oral bioavailability (>80%).	[16]
Dosing	Approved for a 200 mg once-daily dose for 6 days.	[3][6]
Distribution	Distributes well into tissues, including the lungs.	[2][3]
Metabolism	Primarily metabolized in the liver to an inactive sulfate conjugate.	[2][15]
Excretion	Predominantly excreted in the feces.	[15][17]
Pharmacodynamic Index	The ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the best predictor of efficacy.	[3][16][18]

Dose adjustments are generally not required for patients with renal or hepatic impairment.[17]
[19]

Clinical Indications and Efficacy

Tedizolid phosphate is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[19][20]
[21][22] Clinical trials have demonstrated that a 6-day course of 200 mg once-daily tedizolid is non-inferior to a 10-day course of 600 mg twice-daily linezolid for the treatment of ABSSSI.[3]
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